Enhanced Lipophilicity and BBB Penetration
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride exhibits a calculated logP (CLogP) of 0.874, compared to a logP of 0.451 for the non-fluorinated 1,2,3,6-tetrahydropyridine [1]. This ~0.42 log unit increase in lipophilicity is substantial and aligns with the established effect of fluorine substitution in enhancing passive membrane permeability and blood-brain barrier (BBB) penetration [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | CLogP: 0.874 (hydrochloride salt) |
| Comparator Or Baseline | 1,2,3,6-Tetrahydropyridine (non-fluorinated); LogP: 0.451 |
| Quantified Difference | ΔlogP = +0.423 (93.7% increase in logP scale) |
| Conditions | Calculated logP values from standard cheminformatic algorithms (cLogP) as reported by vendors; conditions unspecified. |
Why This Matters
This quantifiable increase in lipophilicity directly supports the selection of 5-fluoro-1,2,3,6-tetrahydropyridine for lead series requiring enhanced passive permeability, particularly for CNS targets where BBB penetration is critical.
- [1] Chembase. (n.d.). 1,2,3,6-Tetrahydropyridine. Retrieved from http://www.chembase.cn View Source
- [2] Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. View Source
